

Application Notes and Protocols for BMT-090605 in Cell-Based Assays

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Compound of Interest

Compound Name: BMT-090605

Cat. No.: B15607495

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] AAK1 modulates this process by phosphorylating the μ 2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[2][3] Inhibition of AAK1 is a promising therapeutic strategy for neuropathic pain.[1][4][5] **BMT-090605** also exhibits inhibitory activity against BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations.[1][4] These application notes provide detailed protocols for the preparation and use of **BMT-090605** in cell-based assays to investigate its effects on AAK1 signaling and cellular functions.

Product Information

Property	Value	Reference
Chemical Name	N/A	
Molecular Formula	C21H24N4O2	[2]
Molecular Weight	380.44 g/mol	
CAS Number	1551403-51-0	[1]
Form	Solid	
Purity	>98%	[1]
Solubility	DMSO: 31.25 mg/mL (ultrasonic, warming to 60°C)	[4]
Storage	Store powder at -20°C for up to 3 years or 4°C for up to 2 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.	[1][4]

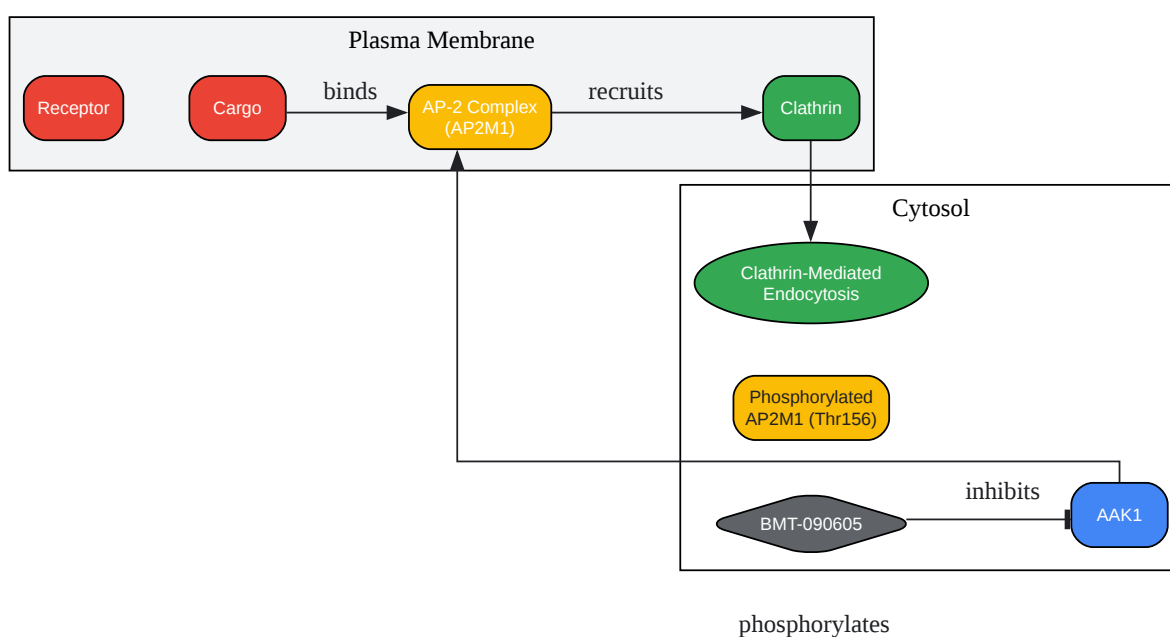
Quantitative Data

The inhibitory activity of **BMT-090605** has been characterized in both biochemical and cellular assays.

Target	Assay Type	IC50 (nM)	Reference
AAK1	Enzymatic Assay	0.6	[1][4]
AAK1	Cellular Assay (HEK293 cells)	0.63 ± 0.39	[6]
BIKE	Enzymatic Assay	45	[1][4]
GAK	Enzymatic Assay	60	[1][4]

Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. Upon activation, AAK1 phosphorylates the Thr156 residue of the AP2M1 subunit of the AP-2 complex. This phosphorylation event is crucial for the recruitment of cargo into clathrin-coated pits. **BMT-090605** acts by inhibiting the kinase activity of AAK1, thereby preventing the phosphorylation of AP2M1 and disrupting clathrin-mediated endocytosis.



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AAK1 Signaling Pathway and **BMT-090605** Inhibition.

Experimental Protocols

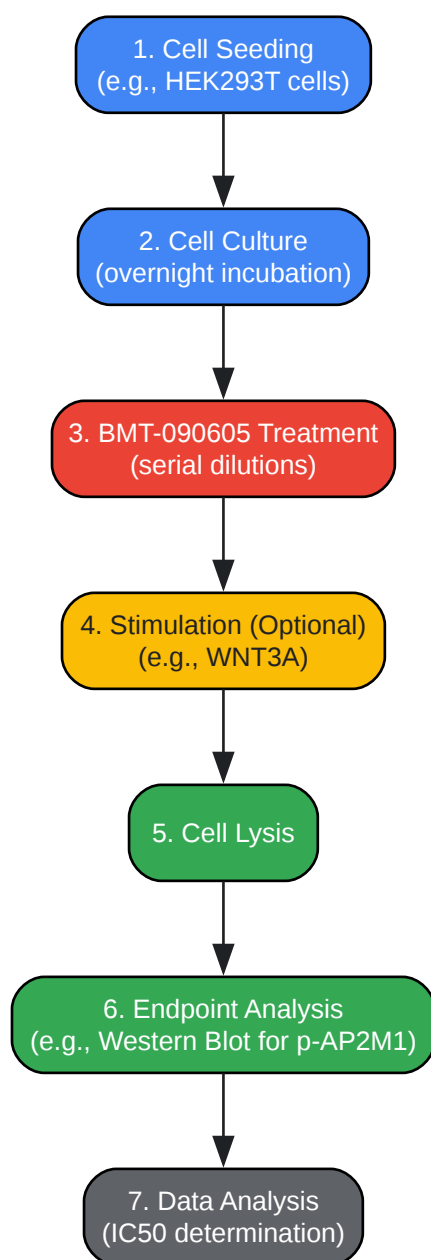
Preparation of **BMT-090605** Stock Solution

- **Reconstitution:** Prepare a stock solution of **BMT-090605** in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.804 mg of **BMT-090605** (MW: 380.44 g/mol) in 1 mL of DMSO.

- Solubilization: To aid dissolution, sonicate the solution and/or warm it to 60°C.[4]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[1][4]

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for evaluating the effect of **BMT-090605** on AAK1 activity in a cell-based assay.



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General workflow for a **BMT-090605** cell-based assay.

Protocol: Inhibition of AP2M1 Phosphorylation in HEK293T Cells

This protocol is designed to measure the inhibitory effect of **BMT-090605** on the phosphorylation of AP2M1 at Threonine 156 (Thr156) in human embryonic kidney (HEK293T) cells.

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **BMT-090605** stock solution (in DMSO)
- WNT3A conditioned media (optional, for stimulation)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate
- 96-well or 6-well cell culture plates

Procedure:

- Cell Seeding:

- Seed HEK293T cells in a 96-well or 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate the cells overnight at 37°C in a 5% CO2 incubator.
- Compound Treatment:
 - Prepare serial dilutions of **BMT-090605** in cell culture medium. A typical concentration range to test would be from 0.1 nM to 1000 nM to generate a dose-response curve.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **BMT-090605** concentration.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **BMT-090605**.
 - Incubate the cells with the compound for 2 hours.[\[7\]](#)
- Stimulation (Optional):
 - To induce AAK1 activity, you can stimulate the cells with WNT3A conditioned media.
 - After the 2-hour pre-incubation with **BMT-090605**, add WNT3A conditioned media to the wells and incubate for an additional 8-10 hours.[\[8\]](#) Include a non-stimulated control.
- Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
 - Collect the supernatant containing the protein lysate.
- Western Blotting:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescence detection system.
- To ensure equal protein loading, strip the membrane and re-probe with antibodies against total AP2M1 and a loading control like GAPDH.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-AP2M1 signal to the total AP2M1 and loading control signals.
 - Plot the normalized phospho-AP2M1 levels against the logarithm of the **BMT-090605** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Safety Precautions

BMT-090605 is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE),

including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.

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